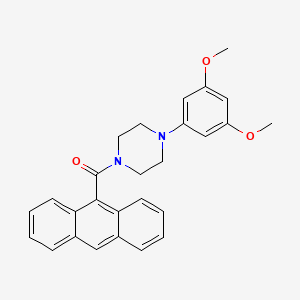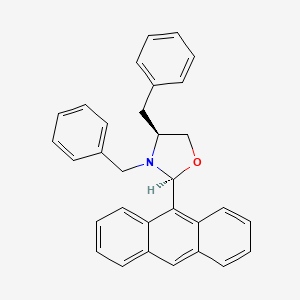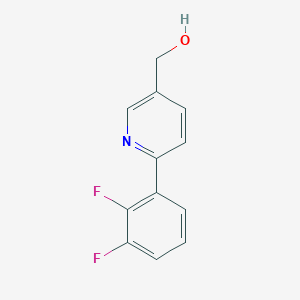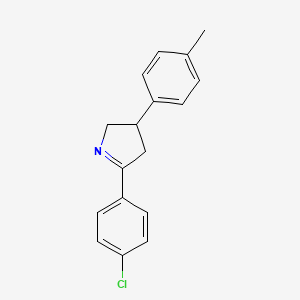![molecular formula C19H18N2O3S B12608352 N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-32-5](/img/structure/B12608352.png)
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 4-methylbenzenesulfonamide with 1-naphthylamine, followed by acetylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to specific receptors or cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Methoxyphenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide
Uniqueness
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Propriétés
Numéro CAS |
648899-32-5 |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[5-[(4-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-11-15(12-10-13)21-25(23,24)19-8-4-5-16-17(19)6-3-7-18(16)20-14(2)22/h3-12,21H,1-2H3,(H,20,22) |
Clé InChI |
XCEIQHZNVUSWDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)





![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)



![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)

